The synthesis of 3H-[1,2,3]triazolo[4,5-c]pyridine can be achieved through several methods. Notable techniques include:
The molecular structure of 3H-[1,2,3]triazolo[4,5-c]pyridine consists of a five-membered triazole ring fused to a six-membered pyridine ring. Key structural features include:
3H-[1,2,3]triazolo[4,5-c]pyridine participates in various chemical reactions:
The mechanism of action for compounds containing the triazolo-pyridine framework often involves interactions with biological targets such as enzymes or receptors. For instance:
The physical and chemical properties of 3H-[1,2,3]triazolo[4,5-c]pyridine include:
3H-[1,2,3]triazolo[4,5-c]pyridine has numerous applications across various fields:
The discovery and development of 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives emerged from systematic efforts to optimize earlier azolopyridine scaffolds for improved drug-like properties. Initial medicinal chemistry research focused on structurally related 1H-pyrazolo[3,4-c]pyridine derivatives as potent GPR119 agonists for type 2 diabetes treatment. Compound 4b (TP0456330), a representative pyrazolopyridine, demonstrated high potency (EC~50~ = 4 nM) but suffered from critically poor aqueous solubility (0.71 μM at pH 6.8), severely limiting its bioavailability and development potential [1] [3].
This solubility challenge prompted strategic scaffold modification through bioisosteric replacement, replacing the pyrazole ring with a triazole moiety. The 3H-[1,2,3]triazolo[4,5-c]pyridine core first appeared in published literature in 2017 as a solution to the pharmaceutical limitations of its predecessors. Researchers synthesized this novel scaffold and explored extensive structure-activity relationships (SAR), particularly focusing on balancing agonist potency with enhanced solubility. This systematic optimization yielded compound 32o, which retained significant GPR119 agonist activity (EC~50~ = 65 nM) while achieving a substantial 22-fold improvement in aqueous solubility (15.9 μM at pH 6.8) compared to the original pyrazolopyridine lead [1] [3]. This breakthrough established the triazolopyridine scaffold as a viable platform for further drug development.
Table 1: Evolution from Pyrazolopyridine to Triazolopyridine GPR119 Agonists
Compound | Core Structure | hGPR119 EC~50~ (nM) | Solubility (μM, pH 6.8) |
---|---|---|---|
4b | Pyrazolo[3,4-c]pyridine | 4 | 0.71 |
32o | 3H-[1,2,3]Triazolo[4,5-c]pyridine | 65 | 15.9 |
Azolopyridines constitute a diverse family of fused heterocycles where a pyridine ring is annulated with an azole (e.g., imidazole, pyrazole, triazole). Precise classification requires specifying both the azole type and the bond fusion pattern. The compound designated as 3H-[1,2,3]triazolo[4,5-c]pyridine (CAS Registry Number: 273-05-2) belongs specifically to the 1,2,3-triazolopyridine subclass. Its systematic name defines the ring fusion between positions 4 and 5 of the triazole ring (using the "a,b,c" numbering system for triazole atoms) and positions "c" of the pyridine ring. This indicates fusion between the triazole's C4-C5 bond and the pyridine's C3-C4 bond [2] [8].
The molecular framework consists of a pyridine ring fused at its 3,4-bond to a 1,2,3-triazole at its 4,5-bond, resulting in a planar, electron-deficient bicyclic system. The canonical molecular formula is C~5~H~4~N~4~, with a molecular weight of 120.11 g/mol. Within the triazolopyridine family, several structural isomers exist, differentiated by their fusion points. For example:
Table 2: Atom Numbering and Fusion Points in 3H-[1,2,3]Triazolo[4,5-c]pyridine
Ring System | Atom Positions | Fusion Bond |
---|---|---|
Pyridine Ring | N1, C2, C3, C4, C5, C6 | C3-C4 |
1,2,3-Triazole Ring | N1, C2, N3, N4, C5 | C4-C5 |
Fusion Atoms | Pyridine C3-C4 fused to Triazole C4-C5 |
The tautomeric 1H-form (deprotonated at N1 of the triazole) is the predominant form in physiological conditions. Key physicochemical properties include a topological polar surface area (TPSA) of 54.46 Ų, indicative of good membrane permeability potential, and a calculated LogP value of 0.35, suggesting moderate hydrophilicity. The crystal structure reveals a nearly planar bicyclic system with bond lengths and angles characteristic of aromatic systems. The molecule possesses three hydrogen bond acceptors (the triazole N2, N3, and pyridine N1) and one hydrogen bond donor (the triazole N1-H in the 1H-tautomer) [2] [8].
The 3H-[1,2,3]triazolo[4,5-c]pyridine scaffold has garnered substantial interest in drug design primarily due to its dual capacity for target engagement and favorable physicochemical optimization. Its significance stems from several key attributes:
Versatile Pharmacophore: The scaffold acts as a conformationally constrained, bicyclic bioisostere for purines and other nitrogen-rich heterocycles. The triazole nitrogen atoms (particularly N2 and N3) serve as excellent hydrogen bond acceptors, facilitating interactions with biological targets. The pyridine nitrogen contributes to π-stacking interactions and modulates electron density. This combination allows for high-affinity binding to diverse enzyme active sites and receptor pockets .
Optimization Platform for Solubility: As demonstrated in the development of GPR119 agonists, the scaffold provides multiple vectors for structural modification to enhance aqueous solubility – a critical parameter in drug development. Functionalization at the pyridine C7 position (e.g., bromination for further coupling; EVT-6320929, CAS 2639463-05-9) and modification of N-substituents enable significant modulation of lipophilicity (LogP) and melting point, both key determinants of solubility. The introduction of polar substituents (e.g., sulfones, amides, heteroaryls) on the piperidine N-capping group in GPR119 agonist 32o exemplifies this strategy, successfully increasing solubility while maintaining potency [1] [3] [5].
Target Diversity: Beyond its established role in metabolic disorders via GPR119 agonism, derivatives show promise in oncology. Triazolopyridine hydrazone hybrids, such as compound 43 incorporating a [1,2,3]triazolo[4,5-d]pyrimidine-hydrazone motif, exhibit potent antiproliferative activity (IC~50~ = 0.85 μM against MGC-803 gastric cancer cells). Mechanistic studies indicate induction of apoptosis via the mitochondrial pathway, involving caspase activation and Bcl-2 family protein modulation [9]. The scaffold is also being explored for antimicrobial, anti-inflammatory, and central nervous system (CNS) applications, leveraging its physicochemical profile for blood-brain barrier penetration potential .
Synthetic Accessibility: The core structure and its derivatives are amenable to efficient synthesis using modern heterocyclic chemistry techniques, including cyclization reactions, transition metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig amination using brominated precursors like 7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride), and cycloaddition chemistry. This facilitates rapid exploration of structure-activity relationships (SAR) and library synthesis [5] .
Table 3: Therapeutic Applications of 3H-[1,2,3]Triazolo[4,5-c]pyridine Derivatives
Therapeutic Area | Biological Target/Activity | Key Derivative/Example | Reference |
---|---|---|---|
Type 2 Diabetes | GPR119 Agonist | Compound 32o (EC~50~ = 65 nM) | [1] [3] |
Oncology | Antiproliferative/Apoptosis Inducer | Hydrazone Hybrid 43 (IC~50~ = 0.85 μM vs MGC-803) | [9] |
Chemical Biology | Synthetic Intermediate | 7-Bromo-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride | [5] |
Pesticide Development | Unknown Mode of Action | Undisclosed derivatives | [8] |
The scaffold's ongoing exploration extends to fragment-based drug design (FBDD), where its moderate size and favorable ligand efficiency serve as a starting point for growing or linking strategies aimed at novel targets. Computational studies indicate good predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties for many derivatives within "drug-like" chemical space, further solidifying its utility in medicinal chemistry [1] . Future directions include exploiting its three-dimensional potential through spiro-fusion or bridged derivatives, as seen in related 7-azaspiro[3.5]nonane GPR119 agonists, to enhance target selectivity and physicochemical profiles [6].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7